molecular formula C19H28N2O4S B4750756 N-cyclohexyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

N-cyclohexyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4750756
M. Wt: 380.5 g/mol
InChI Key: YEGPZVKTOVPGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, starting from basic chemical substrates to more complex molecular structures. For example, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl) benzamides have been explored, identifying potent and selective inhibitors based on a drug-like scaffold. This involves iterative medicinal chemistry efforts to optimize the compound's structure for desired properties (Bollinger et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and spectroscopic methods to determine the arrangement of atoms within a molecule. The molecular structure of related compounds has been characterized by various spectroscopic techniques, confirming their geometry and electron distribution which are crucial for understanding the compound's reactivity and interactions (El Gaafary et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclocondensation and acylation, which are essential for synthesizing complex molecular architectures. These reactions can be influenced by catalysts, as seen in Rh(III)-catalyzed cyclization of N-methoxy benzamides with maleimides through N-H/C-H/N-O bond activation (Ramesh et al., 2019).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are determined through experimental analysis. These properties are critical for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are crucial for the practical use of the compound. Studies on related compounds, such as benzamides and piperidine derivatives, provide insights into their potential interactions and stability, guiding their use in more specialized fields (Abate et al., 2011).

Future Directions

The future directions for the study of “N-cyclohexyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide” could include further exploration of its synthesis, characterization, and potential applications in various fields. It would also be interesting to study its biological activity and potential use in drug discovery .

properties

IUPAC Name

N-cyclohexyl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-17-11-10-15(19(22)20-16-8-4-2-5-9-16)14-18(17)26(23,24)21-12-6-3-7-13-21/h10-11,14,16H,2-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPZVKTOVPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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